

"Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride" molecular weight

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Compound of Interest

Compound Name: *Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride*

Cat. No.: B555768

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An In-depth Technical Guide to **Methyl 2-amino-2-methyl-3-phenylpropanoate Hydrochloride**

This technical guide provides a comprehensive overview of **Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride**, a compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, proposes a potential synthetic route, outlines a general analytical workflow for characterization, and explores a hypothetical biological pathway based on related compounds.

Physicochemical Properties

Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride is a phenylalanine derivative. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for many experimental and pharmaceutical applications. A summary of its key quantitative data is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ ClNO ₂	PubChem[1]
Molecular Weight	229.70 g/mol	PubChem[1]
CAS Number	64665-60-7	PubChem[1]
IUPAC Name	methyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride	PubChem[1]

Synthesis Protocol (Proposed)

While specific literature detailing the synthesis of **Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride** is not readily available, a plausible synthetic route can be proposed based on established organic chemistry principles. The following is a hypothetical protocol for its preparation.

Reaction Scheme:

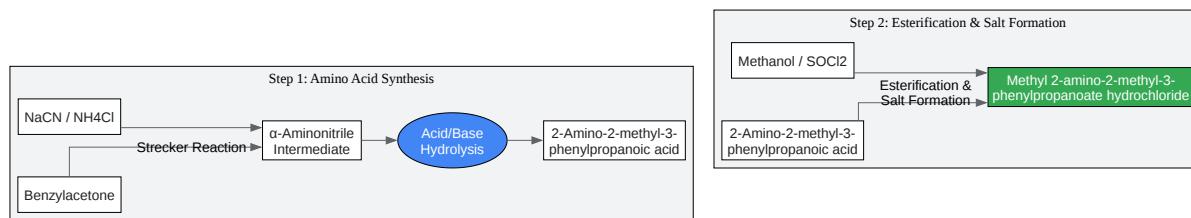
A potential synthesis could involve the Strecker synthesis to form the α -amino acid, followed by esterification and salt formation.

Step 1: Synthesis of 2-Amino-2-methyl-3-phenylpropanoic acid

- Reactant Preparation: Benzylacetone is reacted with an alkali metal cyanide (e.g., sodium cyanide) and ammonium chloride in a suitable solvent such as ethanol or methanol.
- Reaction: The mixture is stirred at a controlled temperature, typically between 20-50°C, for several hours to form the corresponding α -aminonitrile.
- Hydrolysis: The resulting aminonitrile is then hydrolyzed using a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to yield 2-amino-2-methyl-3-phenylpropanoic acid.
- Purification: The product is isolated by crystallization after neutralization and purified by recrystallization.

Step 2: Esterification and Hydrochloride Salt Formation

- Esterification: The synthesized 2-amino-2-methyl-3-phenylpropanoic acid is suspended in methanol. Thionyl chloride is added dropwise at a low temperature (e.g., 0°C) to catalyze the esterification and form the hydrochloride salt in a single step.
- Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Isolation: The solvent is removed under reduced pressure to yield the crude **Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride**.
- Purification: The final product is purified by recrystallization from a suitable solvent system, such as methanol/ether, to obtain a crystalline solid.



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Proposed Synthesis Workflow

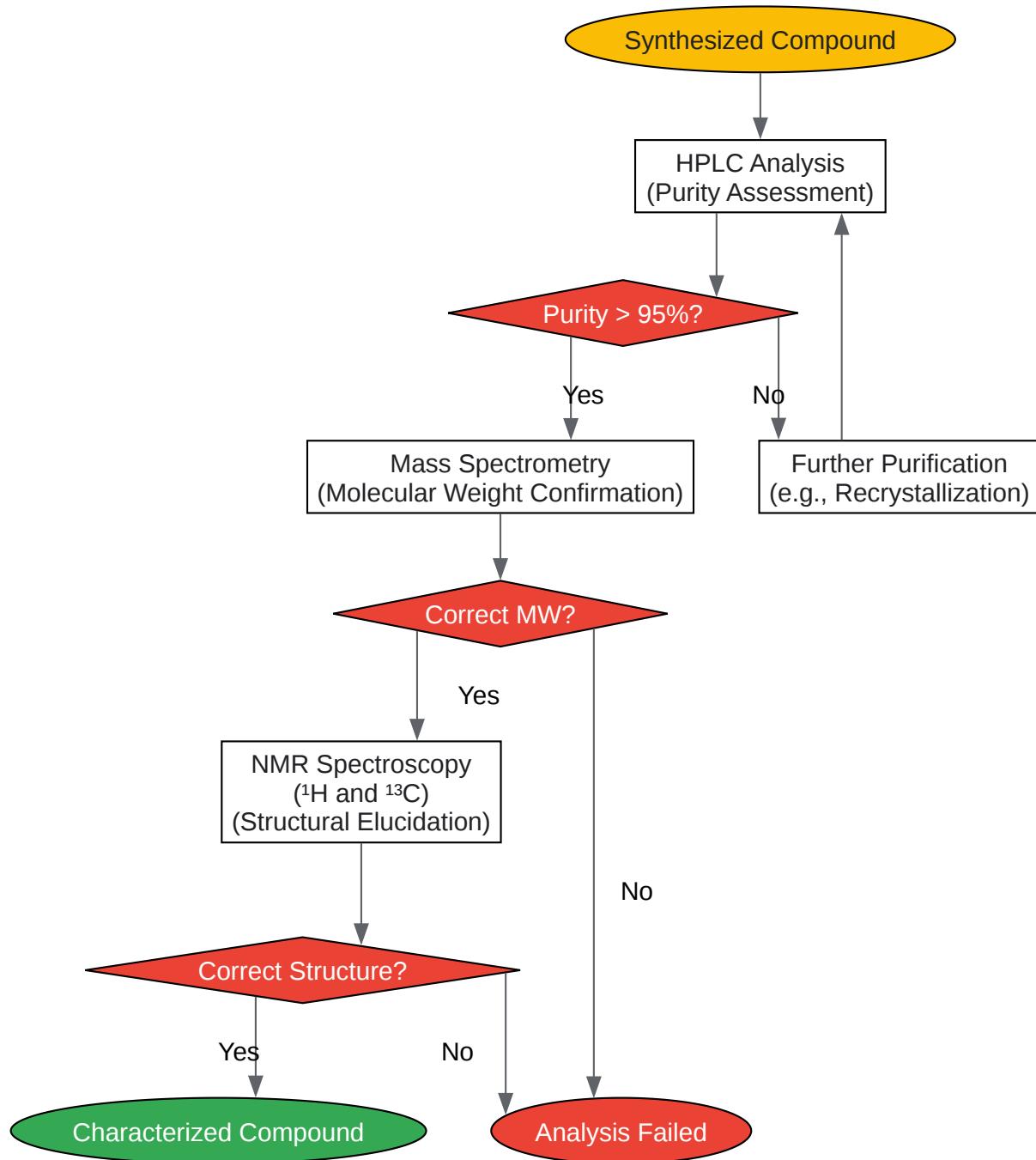
Analytical Workflow for Characterization

A general workflow for the characterization of synthesized **Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride** would involve a combination of chromatographic and

spectroscopic techniques to confirm its identity, purity, and structure.

Experimental Protocol:

- High-Performance Liquid Chromatography (HPLC):
 - Objective: To determine the purity of the synthesized compound.
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
 - Stationary Phase: C18 reverse-phase column.
 - Detection: UV detector at a wavelength of 254 nm.
- Procedure: A small amount of the sample is dissolved in the mobile phase and injected into the HPLC system. The retention time and peak area are recorded to assess purity.
- Mass Spectrometry (MS):
 - Objective: To confirm the molecular weight of the compound.
 - Technique: Electrospray ionization (ESI) in positive ion mode.
 - Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To elucidate the chemical structure of the compound.
 - Techniques: ^1H NMR and ^{13}C NMR.
 - Solvent: Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
 - Procedure: The sample is dissolved in the deuterated solvent, and the NMR spectra are acquired. The chemical shifts, integration, and coupling patterns provide detailed information about the arrangement of atoms in the molecule.

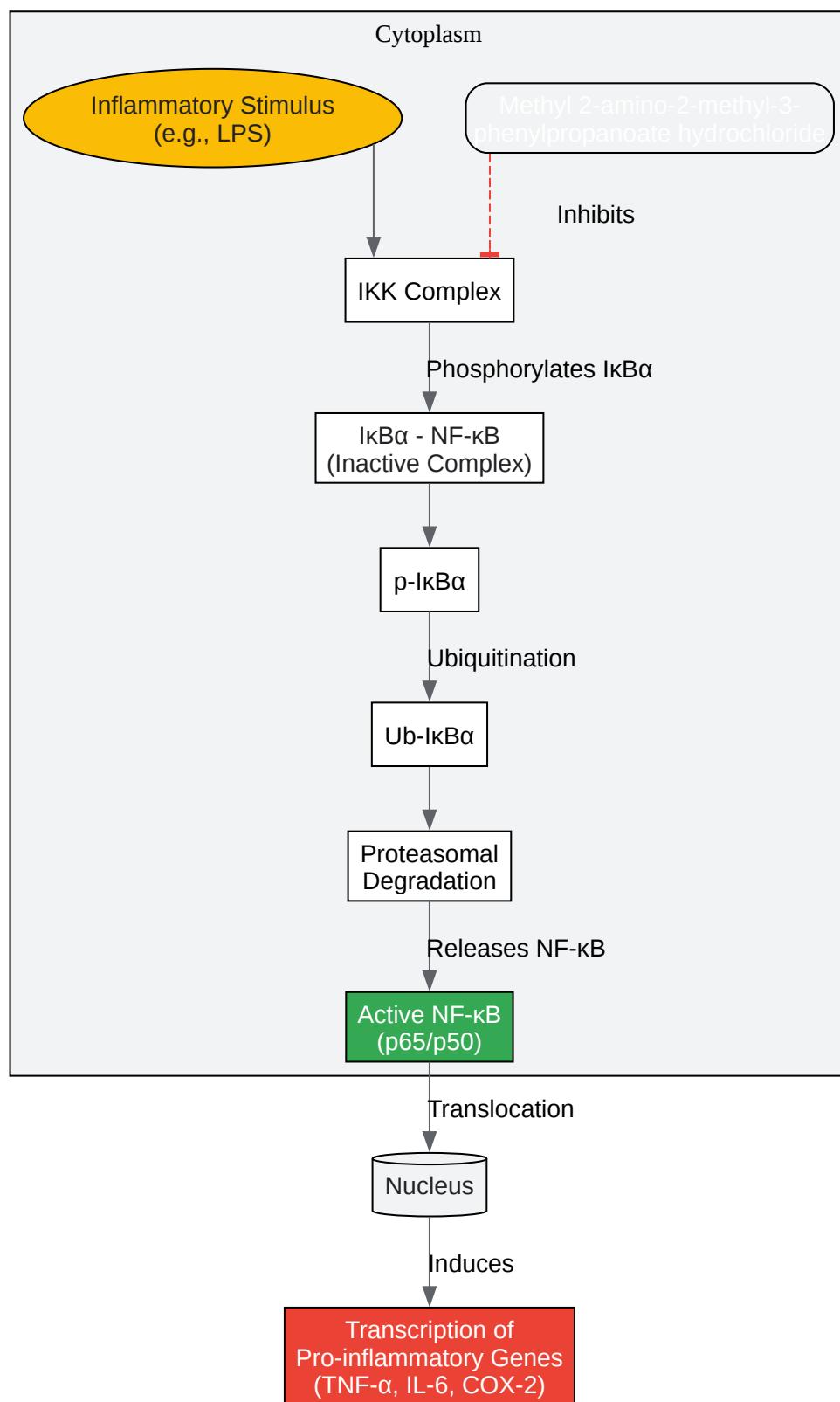
[Click to download full resolution via product page](#)*Analytical Characterization Workflow*

Hypothetical Biological Signaling Pathway

While the specific biological activity of **Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride** is not well-documented, related phenolic amide esters have been shown to possess anti-inflammatory properties. A hypothetical mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Hypothetical Mechanism:

- Cellular Uptake: The compound, being an ester, may exhibit good cell permeability.
- Inhibition of IKK: Inside the cell, it might inhibit the IκB kinase (IKK) complex.
- Prevention of IκB α Degradation: Inhibition of IKK would prevent the phosphorylation and subsequent degradation of IκB α .
- NF-κB Sequestration: As long as IκB α is bound to NF-κB, the NF-κB dimer remains sequestered in the cytoplasm.
- Reduced Pro-inflammatory Gene Expression: The inability of NF-κB to translocate to the nucleus leads to a decrease in the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF- α , IL-6) and cyclooxygenase-2 (COX-2).



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Hypothetical Anti-inflammatory Mechanism

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References

- 1. methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | C10H14CINO2 | CID 11481330 - PubChem [pubchem.ncbi.nlm.nih.gov]
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